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molecular formula C9H10O6 B1608285 2-Hydroxyethyl gallate CAS No. 68162-50-5

2-Hydroxyethyl gallate

Cat. No. B1608285
M. Wt: 214.17 g/mol
InChI Key: NNCBVVNCQYNPPB-UHFFFAOYSA-N
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Patent
US06558572B2

Procedure details

A mixture consisting of ethylene glycol (105 g, 1.11 mol), gallic acid (28.5 g, 168 mmol), and concentrated H2SO4 (10 drops) was stirred at 90° C. overnight before mixing with ice water (1500 ml). Upon adding NaCl (100 g), the solution was extracted with ethyl acetate (150 ml×4). The combined organic portion was evaporated to dryness to obtain (m) (9.98 g, 28%). Proton-NMR spectral data (DMSO-d6), δ (ppm): 3.64 (t, HOCH2CH2, 2H), 4.15 (t, ArOCH2CH2, 2H), 6.93 (s, aromatic, 2H)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
ice water
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5](O)(=[O:15])[C:6]1[CH:14]=[C:12]([OH:13])[C:10]([OH:11])=[C:8]([OH:9])[CH:7]=1.[Na+].[Cl-]>OS(O)(=O)=O>[OH:3][CH2:2][CH2:1][O:4][C:5](=[O:15])[C:6]1[CH:14]=[C:12]([OH:13])[C:10]([OH:11])=[C:8]([OH:9])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C1=CC(O)=C(O)C(O)=C1)(=O)O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O
Step Five
Name
ice water
Quantity
1500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (150 ml×4)
CUSTOM
Type
CUSTOM
Details
The combined organic portion was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCOC(C1=CC(=C(C(=C1)O)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.98 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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